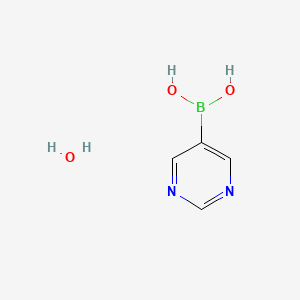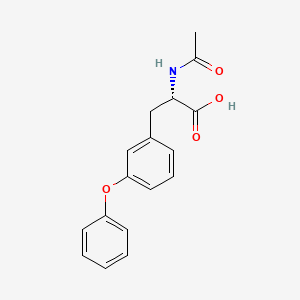![molecular formula C7H3ClN4 B1396607 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile CAS No. 1060816-60-5](/img/structure/B1396607.png)
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile
Descripción general
Descripción
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is a chemical compound with the empirical formula C6H4ClN3 . It is used in the field of medicinal chemistry, particularly in the synthesis of inhibitors for various kinases .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves the use of microwave techniques . For instance, one method involves the reaction of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine with cesium carbonate and methyl iodide .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyrimidine core with a chlorine atom at the 2-position . The SMILES string representation of the molecule is Clc1ncc2cc[nH]c2n1 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound is used as a building block in the synthesis of various kinase inhibitors .Physical And Chemical Properties Analysis
The molecular weight of this compound is 153.57 g/mol . It has a complexity of 130 and a topological polar surface area of 41.6 Ų .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Pyrrolopyrimidines and Their Derivatives : 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile serves as a versatile building block for synthesizing various pyrrolopyrimidine derivatives. These derivatives have been synthesized and screened for their antibacterial properties (Abdel-Mohsen & Geies, 2008).
Development of New Ring Systems : The compound has been used in the synthesis of new ring systems such as 4-amino-5-methyl-7-phenyl-5H-pyrrolo[2,3-d:4,5-d']dipyrimidine, illustrating its utility in expanding chemical diversity (Kim† & Santilli, 1971).
Formation of Pyrrolopyrimidin-4-amines : The reaction of 2-aminopyrrole-3-carbonitriles with formic acid has been used to form pyrrolo[2,3-d]pyrimidin-4-amines, showcasing its role in creating structurally unique compounds (Hilmy, 2002).
Synthesis of Non-nucleoside Analogs : This chemical is a key intermediate in the synthesis of non-nucleoside analogs of nucleoside antibiotics like toyocamycin and sangivamycin, demonstrating its pharmaceutical relevance (Renau et al., 1996).
Pharmacological and Biological Applications
Antibacterial Screening : Some synthesized compounds using this chemical have been screened for antibacterial properties, indicating its potential use in developing new antibacterial agents (Abdel-Mohsen & Geies, 2009).
Fungicidal Properties : Derivatives synthesized from this compound have shown fungicidal properties, suggesting its use in the development of fungicides (Тумкявичюс et al., 2013).
Green Chemistry Applications : The compound has been used in green chemistry for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, highlighting its role in environmentally friendly chemical processes (Wang et al., 2017).
Synthesis of Antiviral Compounds : It has been utilized in the synthesis of compounds with potential antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Renau et al., 1996).
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is the Monopolar spindle 1 kinase (MPS1) . MPS1 is an apical dual-specificity protein kinase that is over-expressed in certain types of cancer, such as triple-negative breast cancer (TNBC) .
Mode of Action
This compound: interacts with its target, MPS1, by inhibiting its kinase activity . This inhibition disrupts the normal function of MPS1, leading to changes in cell proliferation .
Biochemical Pathways
The action of This compound affects the MPS1 pathway . MPS1 is a key player in the spindle assembly checkpoint (SAC), a safety mechanism that ensures the correct segregation of chromosomes during cell division . Inhibition of MPS1 by This compound can lead to incorrect chromosome segregation, which can result in cell death .
Result of Action
The molecular and cellular effects of This compound’s action include the induction of cell cycle arrest and apoptosis . For example, it has been shown to upregulate the level of caspase-3, a key player in the execution-phase of cell apoptosis .
Análisis Bioquímico
Biochemical Properties
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been found to interact with tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins . This interaction can lead to the modulation of signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound has been shown to bind to other proteins involved in cellular signaling, further influencing various biochemical processes .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX, while downregulating anti-apoptotic genes like Bcl2 . This compound also affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation . Furthermore, this compound influences cellular metabolism by altering the expression of genes involved in metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to altered gene expression and cellular responses. Additionally, this compound can interact with other biomolecules, such as transcription factors, further influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, including the cytoplasm and nucleus . This distribution is essential for its interaction with target enzymes and proteins, allowing it to exert its biochemical effects effectively .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It has been found to localize predominantly in the nucleus, where it can interact with transcription factors and other nuclear proteins . This localization is critical for its role in regulating gene expression and influencing cellular function .
Propiedades
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-7-11-3-5-4(1-9)2-10-6(5)12-7/h2-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXHKYDDAIAILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)


![Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate](/img/structure/B1396528.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)







